![molecular formula C17H22N10 B15160412 N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine CAS No. 680576-43-6](/img/structure/B15160412.png)
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is a complex organic compound featuring imidazole groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine typically involves the nucleophilic substitution of imidazole derivatives. One common method includes the reaction of 2,6-bis(1H-imidazol-2-yl)pyridine with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole rings or the central diamine structure.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH~4~).
Substitution: Alkyl halides and bases such as KOH in DMSO are frequently used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The imidazole rings play a crucial role in binding to metal ions and other molecular targets.
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole-based compound used in catalysis.
Bis(benzimidazole) complexes: Similar coordination chemistry but with different substituents.
Uniqueness
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is unique due to its specific structure, which allows for versatile coordination with metal ions and potential applications in various fields. Its dual imidazole groups provide distinct chemical properties compared to other similar compounds.
特性
CAS番号 |
680576-43-6 |
|---|---|
分子式 |
C17H22N10 |
分子量 |
366.4 g/mol |
IUPAC名 |
N,N'-bis[bis(1H-imidazol-2-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H22N10/c1(2-18-12(14-20-4-5-21-14)15-22-6-7-23-15)3-19-13(16-24-8-9-25-16)17-26-10-11-27-17/h4-13,18-19H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChIキー |
KSBIZVBOCHTPFM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NCCCNC(C3=NC=CN3)C4=NC=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


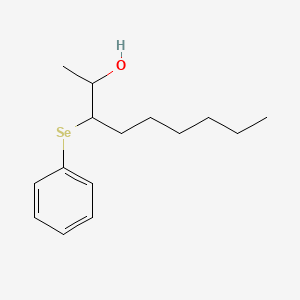
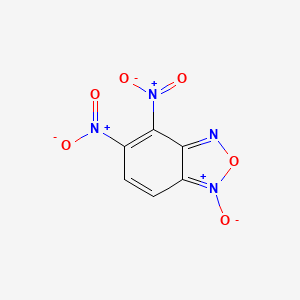
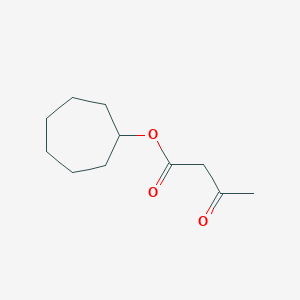
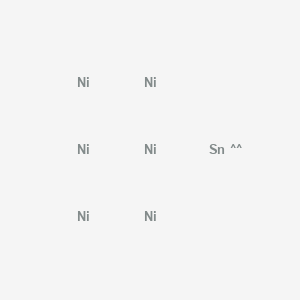
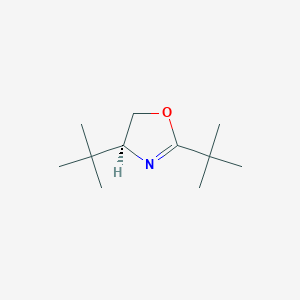
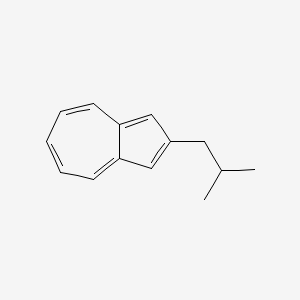
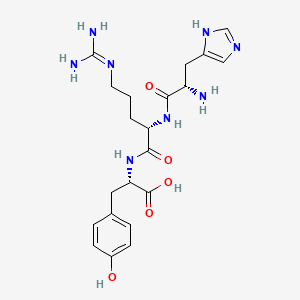
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
